4-Bromo-1,1-difluoro-1H-indene CAS number
4-Bromo-1,1-difluoro-1H-indene CAS number
An In-depth Technical Guide to 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The gem-difluoro (-CF2-) group, in particular, is a bioisostere of a carbonyl or ether group and can significantly enhance metabolic stability, lipophilicity, and binding affinity. When this functional group is part of a rigid framework like the indane nucleus, it provides a three-dimensional structure that is highly valuable for probing biological targets.
This technical guide focuses on 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene (CAS Number: 1783951-14-3 ), a key building block for drug discovery and development.[1][2] It is important to clarify the nomenclature: while the user topic specifies "1H-indene," the stable and commercially available compound is the saturated "2,3-dihydro-1H-indene" analog, also known as 4-bromo-1,1-difluoroindane.[2] This guide, authored from the perspective of a Senior Application Scientist, will provide an in-depth exploration of its synthesis, chemical reactivity, and strategic applications, grounded in established scientific principles and methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1783951-14-3 | [1][2] |
| Molecular Formula | C₉H₇BrF₂ | [2] |
| Molecular Weight | 233.056 g/mol | [1] |
| IUPAC Name | 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene | [2] |
| InChI Key | FEUWSISFUFMHMQ-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1CC(C2=C1C(=CC=C2)Br)(F)F | [3] |
| Purity | Typically ≥98% | [2] |
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene can be approached from two primary retrosynthetic perspectives. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals two main strategies:
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Pathway A (Late-Stage Bromination): Disconnection of the C-Br bond leads to 1,1-difluoro-2,3-dihydro-1H-indene, which would require a regioselective electrophilic bromination. This can be challenging due to the deactivating nature of the gem-difluoro group.[1]
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Pathway B (Early-Stage Bromination): Disconnection of the C-F bonds from the gem-difluoro group points to a ketone precursor, 4-bromo-2,3-dihydro-1H-inden-1-one (4-bromo-1-indanone). This intermediate already contains the bromine atom in the correct position, simplifying the final steps. This is often the more practical and widely used approach.[1]
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: The Linear Pathway (Pathway B)
This robust, linear synthesis involves the initial construction of the brominated indanone core, followed by a crucial gem-difluorination step.[1]
Workflow Diagram
Caption: Linear synthesis workflow.
Step 1: Intramolecular Friedel-Crafts Acylation to form 4-Bromo-1-indanone
The synthesis begins with the cyclization of 3-(2-bromophenyl)propanoic acid. This intramolecular electrophilic aromatic substitution is typically promoted by strong acids.
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Principle: The carboxylic acid is converted into a more reactive acylating agent (an acylium ion or acyl chloride), which then attacks the electron-rich benzene ring to form the five-membered ketone ring. The pre-positioned bromine atom directs the cyclization and remains in the desired position.[1]
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Detailed Protocol:
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To a flask charged with polyphosphoric acid (PPA) (10 eq by weight) and heated to 80-90°C, add 3-(2-bromophenyl)propanoic acid (1.0 eq) portion-wise with vigorous stirring.
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Maintain the temperature and stirring for 2-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
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Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with stirring.
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The resulting precipitate is the crude 4-bromo-1-indanone. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
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Dry the solid under vacuum. Recrystallization from ethanol or purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) can be performed to yield pure 4-bromo-1-indanone.
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Step 2: Gem-Difluorination of 4-Bromo-1-indanone
This is the key transformation to introduce the difluoro moiety. The choice of fluorinating agent is critical for achieving high yield and avoiding side reactions.
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Principle: Deoxofluorination agents replace the carbonyl oxygen with two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are commonly used for this transformation. The reaction proceeds via a thio-oxaphosphetane-like intermediate.
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Detailed Protocol (using DAST):
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CAUTION: DAST is toxic and reacts violently with water. This procedure must be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
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In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-bromo-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C using an ice bath.
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Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture back to 0°C and very carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (typically eluting with hexanes) to afford pure 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene.
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Chemical Reactivity and Applications in Drug Discovery
The true value of 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene lies in its dual functionality, which makes it a versatile scaffold for building complex molecules.
Reactivity at the Bromine Center: A Gateway to Complexity
The aryl bromide at the C4 position is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, a critical step in structure-activity relationship (SAR) studies.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Heck Coupling: Reaction with alkenes.
Caption: Reactivity in cross-coupling reactions.
The Role of the Gem-Difluoro Group
The -CF₂- group is not merely a passive component. Its strong electron-withdrawing nature and steric bulk impart crucial properties to potential drug candidates:[1]
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Metabolic Stability: It blocks potential sites of oxidative metabolism (e.g., benzylic oxidation), increasing the half-life of a drug.
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Lipophilicity: It increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and cell penetration.
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Conformational Constraint: The rigid indane scaffold, locked by the gem-difluoro group, reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.
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Modulation of pKa: It can lower the pKa of nearby acidic or basic functional groups.
This compound serves as a valuable starting point for synthesizing analogs of known biologically active indanes, with potential applications in antiviral, anti-inflammatory, and oncology research.[1]
Analytical Characterization
Unambiguous characterization of 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
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¹H NMR: The proton spectrum will show distinct signals for the aromatic and aliphatic regions. The three aromatic protons will appear as a complex multiplet, influenced by the bromine atom. The four aliphatic protons at positions 2 and 3 will appear as two triplets, with the protons at C2 showing additional coupling to the fluorine atoms (a triplet of triplets).[1]
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¹³C NMR: The carbon spectrum will show 9 distinct signals. The carbon bearing the two fluorine atoms (C1) will appear as a triplet due to C-F coupling.
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¹⁹F NMR: The fluorine spectrum will provide a single, clean signal, confirming the presence of the gem-difluoro group.
Predicted ¹H NMR Spectroscopic Data
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5, H6, H7 | ~7.2 - 7.6 | m (complex) | - |
| H3 (2H) | ~3.1 | t | J(H3-H2) ≈ 7-8 |
| H2 (2H) | ~2.4 | tt | J(H2-H3) ≈ 7-8, J(H2-F) ≈ 14-16 |
Note: Predicted values are estimates and should be confirmed by experimental data.
Conclusion
4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene is a high-value, strategically designed building block for medicinal chemistry. Its synthesis, primarily achieved through a linear sequence involving Friedel-Crafts acylation and subsequent deoxofluorination, is well-established. The compound's utility is derived from the orthogonal reactivity of its aryl bromide handle and the beneficial physicochemical properties imparted by the gem-difluoro group on the rigid indane core. For researchers and scientists in drug development, this molecule represents a powerful starting point for the design and synthesis of novel therapeutics with potentially enhanced pharmacological profiles.
References
- 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene | 1783951-14-3 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGes72r1uU9cB-JH8Z6XL8fnOkSdGnHxTdq1ohu8QJ1Xtn3z6jGrNue2wMHc1-umDQAvUE23s3QK0viQ9-f4XUMOGEZjLtSRK_4gKtxyxgpjv39t0f_jBp6Kf3yT9l5XYWD8kvCVQ==]
- 1783951-14-3 | 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene - AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhYoByXf-3ICbZcNju4Axq_40CFp7xmewEHuu0YxhOu0mcRyBIaDOiMHNER81CH1rQMplGLlxNfN59dIHlNaY4m0_b2QEBgHuiFimP5gDAuKLaUSSXm6vIRagy99vYx6Z1bvM]
- 4-bromo-1,1-difluoro-2,3-dihydro-1h-indene - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECSG_FCpWZhJ77BHM5R7UkAprCtvunzb_nwCGfen6dWLX075udRz6wtUYm5iyBlKvQ7JwM9byCRv-DugEJV30Uq0WdRD3gejJ7Cl-S0o2OqYKTBZa0zbSIIs_8HfW9_gzYacLXwSy12NR4_YsNUw==]
